6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone
CAS No.: 618443-47-3
Cat. No.: VC16111461
Molecular Formula: C15H9Cl3N2O
Molecular Weight: 339.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618443-47-3 |
|---|---|
| Molecular Formula | C15H9Cl3N2O |
| Molecular Weight | 339.6 g/mol |
| IUPAC Name | 6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C15H9Cl3N2O/c16-9-4-5-14-10(6-9)15(21)20(8-19-14)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2 |
| Standard InChI Key | HPDXHEKBTFCZDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Chloro-3-(2,6-dichlorobenzyl)-4(3H)-quinazolinone belongs to the quinazolinone family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The compound’s structure includes:
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A quinazolin-4(3H)-one core substituted at position 6 with chlorine.
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A 2,6-dichlorobenzyl group at position 3 of the quinazolinone ring.
The IUPAC name, 6-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one, reflects these substitutions. Its canonical SMILES string, C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl, and InChIKey (HPDXHEKBTFCZDO-UHFFFAOYSA-N) provide unambiguous representations for computational studies.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉Cl₃N₂O |
| Molecular Weight | 339.6 g/mol |
| CAS Number | 618443-47-3 |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)Cl |
| InChIKey | HPDXHEKBTFCZDO-UHFFFAOYSA-N |
Synthesis and Manufacturing
Challenges and Optimizations
Key challenges include:
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Regioselectivity: Ensuring proper substitution at positions 3 and 6.
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Byproduct Formation: Mitigating side reactions during halogen incorporation.
Recent studies highlight the role of radical intermediates in such syntheses, as evidenced by suppressed yields in the presence of TEMPO (a radical scavenger) .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR predict signals at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons).
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Mass Spectrometry: ESI-MS/MS fragments at m/z 339.6 [M+H]⁺ and 305.0 [M-Cl]⁺ .
Chromatographic Methods
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HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity.
Research Gaps and Future Directions
Unexplored Pharmacodynamics
Despite promising in silico predictions, experimental data on:
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Kinase Binding Affinity.
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In Vivo Toxicity Profiles.
remain lacking.
Synthetic Scalability
Current methods require optimization for:
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Green Chemistry Metrics: Reducing DMSO/H₂O₂ usage.
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Catalytic Asymmetric Synthesis: Enantioselective variants for chiral analogs.
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